molecular formula C21H22O11 B162043 Taxifolin 7-O-rhamnoside

Taxifolin 7-O-rhamnoside

Cat. No. B162043
M. Wt: 450.4 g/mol
InChI Key: HNGAZJABJOAMSW-FHXNIQKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

    • Taxifolin 7-rhamnoside finds applications in:
      • Chemistry : As a model compound for studying flavonoid reactivity.
      • Biology : Investigating its effects on cellular processes and signaling pathways.
      • Medicine : Potential antimicrobial applications, especially against MRSA.
      • Industry : Its antioxidant properties may be relevant in food and cosmetics.
  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular targets and pathways involved in its antibacterial activity need further exploration.
  • Safety and Hazards

    Taxifolin 7-O-rhamnoside is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

    Future Directions

    Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Taxifolin 7-rhamnoside are not widely documented. it is typically obtained through extraction from Hypericum japonicum.
    • Industrial production methods may involve large-scale extraction and purification processes, but detailed protocols remain proprietary.
  • Chemical Reactions Analysis

    • Taxifolin 7-rhamnoside can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
      • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
      • Substitution : Acid-catalyzed reactions with various nucleophiles (e.g., alcohols, amines).
    • Major products depend on the specific reaction conditions and starting materials.
  • Comparison with Similar Compounds

    • While Taxifolin 7-rhamnoside is unique due to its rhamnoside moiety, let’s consider similar compounds:
      • Taxifolin (Dihydroquercetin) : The parent compound without the rhamnoside group.
      • Quercetin : A related flavonoid with broader biological effects.
      • Hyperoside : Another flavonoid glycoside found in Hypericum species.

    properties

    IUPAC Name

    (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNGAZJABJOAMSW-FHXNIQKESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22O11
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    450.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Taxifolin 7-O-rhamnoside
    Reactant of Route 2
    Taxifolin 7-O-rhamnoside
    Reactant of Route 3
    Taxifolin 7-O-rhamnoside
    Reactant of Route 4
    Taxifolin 7-O-rhamnoside
    Reactant of Route 5
    Taxifolin 7-O-rhamnoside
    Reactant of Route 6
    Taxifolin 7-O-rhamnoside

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.